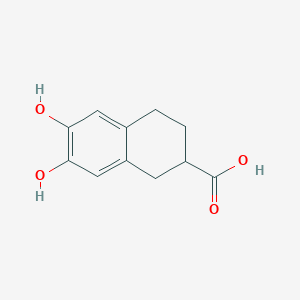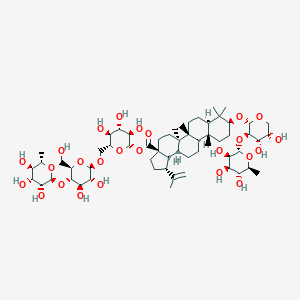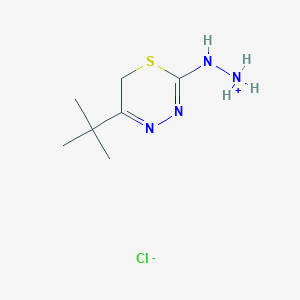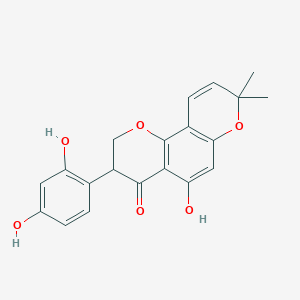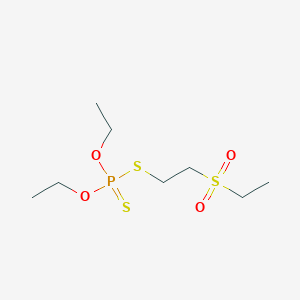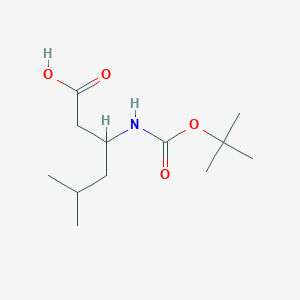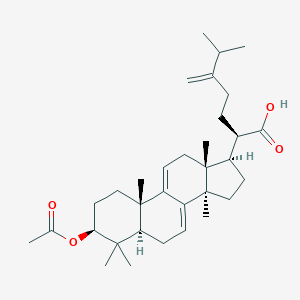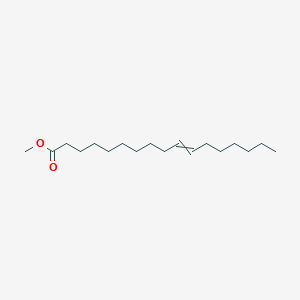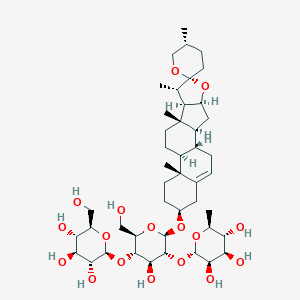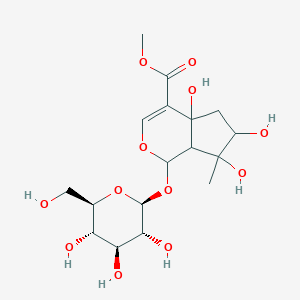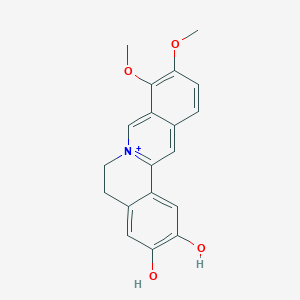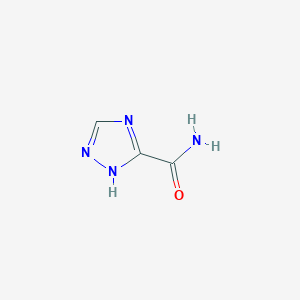
1H-1,2,4-Triazole-3-carboxamide
Overview
Description
1H-1,2,4-Triazole-3-carboxamide is a heterocyclic compound that features a triazole ring with a carboxamide group at the 3-position
Mechanism of Action
Target of Action
1H-1,2,4-Triazole-3-carboxamide, also known as 2H-1,2,4-triazole-3-carboxamide, is a compound with a wide range of pharmacological activities. It is a key fragment in the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
The compound interacts with its targets through hydrogen bonding and bipolar interactions, which allows it to interact with biomolecular targets and improve solubility . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .
Biochemical Pathways
The compound affects various biochemical pathways. The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids .
Pharmacokinetics
It is known that the compound is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability likely contributes to its bioavailability.
Result of Action
It is known that the compound has antiviral and antitumor activities . It is also used in the synthesis of analogs of the antiviral nucleoside drug ribavirin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound’s action can be influenced by the presence of protons in its environment.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been found to exhibit excellent inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit anti-proliferative activity, suggesting its potential role in regulating cell growth and division .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with β-tubulin via hydrogen bonding, which could potentially affect the stability and dynamics of microtubules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits high chemical stability, even under acidic or basic conditions, and at high temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . Detailed studies on its metabolic pathways are still needed to fully understand its biochemical role.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to achieve cyclization . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which is then reacted with carboxylic acid chlorides in the presence of anhydrous pyridine .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis. This method allows for the efficient conversion of 1,2,4-triazole-3-carboxylates to the corresponding carboxamides under mild, neutral conditions. The reaction proceeds in toluene and utilizes both primary and secondary aliphatic and aromatic amines .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different substituted triazole derivatives.
Substitution: The carboxamide group can be substituted with various functional groups to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxamide can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: Known for its stability and use in click chemistry.
1H-1,2,4-Triazole-3-carboxylic acid: A precursor for various triazole derivatives.
5-Amino-1H-1,2,4-triazole-3-carboxamide: Exhibits different biological activities due to the presence of an amino group.
The uniqueness of this compound lies in its versatile reactivity and potential for modification, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJFUNFEABPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189935 | |
| Record name | 1,2,4-Triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-08-5 | |
| Record name | 1,2,4-Triazole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3641-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C405ON563A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 1H-1,2,4-Triazole-3-carboxamide?
A1: Research indicates that this compound derivatives exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, herbicidal, and anticancer properties. [, , , , , , , , ] This diversity in biological activity makes it a promising scaffold for further development of therapeutic agents.
Q2: How does this compound exert its antiviral effect?
A2: While this compound itself is not explicitly mentioned as an antiviral agent in the provided research, its ribonucleoside derivative, ribavirin (1-(β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide), is a well-known broad-spectrum antiviral drug. [] Ribavirin has been shown to cure cells of persistent foot-and-mouth disease virus infections in vitro. [] It is also used in the treatment of hepatitis C virus infection. []
Q3: What insights have been gained from studying the structure-activity relationships (SAR) of this compound derivatives?
A3: Researchers have synthesized various derivatives of this compound, introducing modifications to the core structure to investigate their impact on biological activity. For instance, a study focusing on combretastatin A-4 analogues highlighted the significance of structural modifications for enhancing cytotoxicity against breast cancer cells. [] Replacing the hydroxyl group in combretastatin A-4 with chlorine at the meta position of ring B, substituting the para-methoxy group with fluorine in the analogue, and extending the compound's structure with an additional ring (ring C) were identified as crucial modifications for improving the cytotoxic effect. [] These findings underscore the importance of SAR studies in optimizing the desired biological activity of this compound derivatives.
Q4: Have any studies explored the pharmacokinetic properties of this compound?
A4: While specific pharmacokinetic data for this compound is not detailed in the provided research, studies on its derivatives offer valuable insights. For instance, research on 450191-S, a 1H-1,2,4,-triazolyl benzophenone derivative, revealed the presence of N-hydroxymethyl metabolites in dog plasma. [] These findings highlight the metabolic transformations that this compound derivatives may undergo in vivo.
Q5: What analytical techniques are commonly employed in the study of this compound and its derivatives?
A5: Researchers utilize a variety of analytical techniques to characterize and quantify this compound and its derivatives. Common methods include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), X-ray crystallography, and various chromatographic techniques. [, , , , , ] These techniques provide valuable information about the compound's structure, purity, and interactions with biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


